(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride
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Overview
Description
(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydrylamino group, a tosylazetidine ring, and a methanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydrylamine with formaldehyde and a tosyl-protected azetidine precursor under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methanol group and form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzhydrylamino group can be reduced to form secondary or primary amines.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the benzhydrylamino group can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The benzhydrylamino group can interact with enzymes or receptors, modulating their activity. The tosylazetidine ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities with (3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride and are known for their diverse biological activities.
2-Benzyl benzimidazole: This compound is structurally related and has been studied for its medicinal properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
[3-[(benzhydrylamino)methyl]-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S.ClH/c1-20-12-14-23(15-13-20)31(29,30)27-17-25(18-27,19-28)16-26-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22;/h2-15,24,26,28H,16-19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBUKSKYJVSVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CNC(C3=CC=CC=C3)C4=CC=CC=C4)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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